molecular formula C11H20O B13253417 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde

Cat. No.: B13253417
M. Wt: 168.28 g/mol
InChI Key: IWGKTLGZKZGGLS-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a cyclopentane derivative with a methyl group and a 2-methylpropyl group attached to the ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylpropyl bromide in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: 0°C to room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: The methyl and 2-methylpropyl groups can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium, CrO in acetic acid

    Reduction: NaBH in methanol, LiAlH in ether

    Substitution: Halogenation using bromine (Br) or chlorine (Cl)

Major Products Formed

    Oxidation: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carboxylic acid

    Reduction: 3-Methyl-1-(2-methylpropyl)cyclopentane-1-methanol

    Substitution: Various halogenated derivatives depending on the substituent and reaction conditions

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring and alkyl groups may facilitate its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carbaldehyde: Lacks the methyl and 2-methylpropyl groups, making it less hydrophobic.

    3-Methylcyclopentane-1-carbaldehyde: Similar structure but lacks the 2-methylpropyl group.

    1-(2-Methylpropyl)cyclopentane-1-carbaldehyde: Similar structure but lacks the methyl group.

Uniqueness

3-Methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a methyl and a 2-methylpropyl group on the cyclopentane ring, along with an aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-9(2)6-11(8-12)5-4-10(3)7-11/h8-10H,4-7H2,1-3H3

InChI Key

IWGKTLGZKZGGLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC(C)C)C=O

Origin of Product

United States

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